2-(iodomethyl)-1-methyl-1H-pyrrole
Description
Properties
Molecular Formula |
C6H8IN |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2-(iodomethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8IN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
InChI Key |
RTUSRMNQILXNBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CI |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination of Pyrrole Derivatives
A widely reported method involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source to introduce iodine selectively at the 2-position of methylated pyrroles.
- Starting material: 1-methylpyrrole or 3-methylpyrrole derivatives
- Reagent: N-iodosuccinimide (NIS)
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: 0 °C to room temperature
- Yield: Typically 70-80% isolated yield reported
Mechanistic insight: The reaction proceeds via electrophilic aromatic substitution, where the iodine electrophile attacks the electron-rich pyrrole ring, favoring the 2-position due to resonance stabilization and steric factors. Protective groups such as Boc (tert-butoxycarbonyl) or TIPS (triisopropylsilyl) on the nitrogen can influence regioselectivity and stability of intermediates.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-iodosuccinimide iodination | NIS (1 equiv), DMF, 0 °C, 1 h | 76 | Stable α-iodinated pyrrole obtained |
| Boc deprotection | Trifluoroacetic acid (TFA), CH2Cl2, room temp | 90 | Removal of Boc group to yield free pyrrole |
This approach was highlighted in the synthesis of 2-iodo-3-methyl-4-(3-methoxy-1,3-dioxopropyl)pyrrole, where Boc protection was superior to tosyl (Ts) for subsequent transformations.
Use of Protective Groups and Carbonylation Strategies
Protective groups on the nitrogen atom of the pyrrole ring are often employed to direct regioselectivity and improve the stability of intermediates during halogenation.
- TIPS-protection: Enables installation of 3-methyl and 4-iodo substituents but is incompatible with some carbonylation steps.
- Boc-protection: Favored for subsequent palladium-mediated carbonylation reactions.
A multi-step sequence reported involves:
- N-silylation of pyrrole with triisopropylsilyl chloride.
- Electrophilic iodination with NIS.
- Palladium-catalyzed carbonylation using methyl potassium malonate and cobalt carbonyl complex.
- Boc deprotection with trifluoroacetic acid.
This sequence affords the iodinated pyrrole with overall yields around 27-33% depending on the route and scale.
Alternative Multicomponent and One-Pot Syntheses
While direct iodination is the most common, some multicomponent reactions have been explored to build substituted pyrroles, including iodinated derivatives, via:
- Michael additions
- Knoevenagel condensations
- Cyclizations involving α-iodoketones generated in situ from ketones and NIS
For example, α-iodoketones prepared by treatment of ketones with NIS and toluenesulfonic acid under high-speed vibration milling were used in subsequent coupling reactions to form pyrrole derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic iodination | 1-methylpyrrole derivatives | NIS, DMF, 0 °C | 70-80 | Simple, selective iodination | Requires protective groups for stability |
| Protective group strategy | TIPS- or Boc-protected pyrroles | NIS iodination, Pd-catalyzed carbonylation | 27-33 | Enables further functionalization | Multi-step, moderate overall yield |
| Multicomponent synthesis | Ketones + NIS + amines | High-speed milling, Ce(IV) ammonium nitrate | High | One-pot, efficient | More complex setup, less direct for iodomethyl pyrrole |
Research Findings and Practical Considerations
- Stability: Halogenated pyrroles, especially those with multiple substituents, can be unstable; however, the presence of single acyl or protective groups enhances shelf life, with some iodinated pyrroles stable for months at −20 °C.
- Regioselectivity: Protective groups on nitrogen are critical to direct iodination to the 2-position and avoid side reactions at the nitrogen center.
- Reaction monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress and purity.
- Purification: Silica gel chromatography with hexanes/ethyl acetate mixtures is commonly used to isolate pure iodinated pyrrole products.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-(Iodomethyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Pyrrole Derivatives
*Calculated molecular weight based on atomic masses.
Substituent Effects and Reactivity
Iodomethyl Group (Target Compound) :
- The 2-iodomethyl group enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or elimination reactions. Its reactivity surpasses that of chloromethyl or bromomethyl analogs due to iodine’s superior leaving-group ability.
- Applications: Likely used in synthesizing iodinated pharmaceuticals or as a building block in metal-catalyzed reactions.
Methoxyaryl Group (2-(2-Methoxyphenyl)-1H-pyrrole): The 2-methoxyphenyl substituent increases steric bulk and electron density via resonance donation from the methoxy group. This stabilizes the ring against electrophilic attack but may hinder reactivity in crowded synthetic environments. Applications: Potential ligand for transition-metal catalysis or fluorescent materials .
Nitro Group (1-Methyl-3-nitro-1H-pyrrole) :
- The electron-withdrawing nitro group deactivates the pyrrole ring, directing electrophiles to specific positions. This compound is often reduced to amines for pharmaceutical intermediates.
- Applications: Antibacterial or antifungal agent precursors .
Simple Methyl Group (1-Methyl-1H-pyrrole) :
- Lacking strong electronic effects, this compound is primarily a flavorant in food chemistry. Its volatility and stability under thermal processing make it abundant in roasted products like coffee .
Research Findings and Trends
- Food Science : 1-Methyl-1H-pyrrole is detected at high abundance in roasted coffee beans, highlighting the natural occurrence of methylated pyrroles . In contrast, iodinated or nitro-substituted analogs are synthetic and absent in natural matrices.
- Synthetic Utility : Nitro- and iodine-substituted pyrroles are prioritized in medicinal chemistry for their reactivity. For example, nitro groups facilitate bioactivity optimization, while iodine aids in radiolabeling or structural diversification .
- Structural Diversity : Substitutent position (e.g., 2- vs. 3-) significantly alters electronic and steric profiles, impacting applications. The target compound’s 2-iodomethyl group offers unique reactivity compared to 3-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
